N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-22(19-13-17-7-3-4-8-21(17)30-24(19)29)25-18-10-9-15-11-12-26(20(15)14-18)23(28)16-5-1-2-6-16/h3-4,7-10,13-14,16H,1-2,5-6,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQBIEIKOJVXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsKey steps may involve cyclization reactions, such as the Nazarov cyclization, and the use of catalysts like Pt(II) and Au(I) to facilitate the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its indoline-linked cyclopentanecarbonyl group, distinguishing it from other coumarin derivatives. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Donating Groups : Methoxy substituents (e.g., Compound II) significantly enhance NLO properties compared to methyl groups (Compound I) due to increased electron delocalization .
- Positional Effects : Methyl substitution at the 6-position (Compounds I, II) vs. 4-position (Compound 3) alters molecular packing and bioactivity. Compound 3’s 4-methyl group may favor MAO-B inhibition, a target in Parkinson’s disease .
- Hybrid Structures : The cyclopentanecarbonyl-indolinyl group in the target compound introduces conformational rigidity, which could improve selectivity for protein targets compared to simpler aryl carboxamides .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: Coumarin-carboxamides with methoxyphenyl groups (e.g., Compound II, 3) show affinity for monoamine oxidase B (MAO-B), with IC₅₀ values in the micromolar range . The target compound’s indoline moiety may mimic substrate recognition in MAO-B or related enzymes.
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a unique structure combining indoline and chromene moieties, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 313.31 g/mol. The compound's structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization reactions and the use of catalysts such as platinum(II) and gold(I) to facilitate the formation of the desired structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or allosteric sites, modulating the function of these enzymes. Additionally, it may influence cellular pathways involved in signal transduction, leading to changes in cellular behavior.
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its ability to induce apoptosis in cancer cells is under investigation.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative disorders.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models, indicating possible applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells.
- Neuroprotection : A study published in Neuroscience Letters reported that treatment with this compound reduced neuronal apoptosis in models of oxidative stress, suggesting mechanisms involving the modulation of apoptotic pathways.
- Anti-inflammatory Activity : Research findings indicated that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide | Structure | Antimicrobial, anticancer |
| N-(1-(cyclohexanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene | Structure | Neuroprotective effects |
Uniqueness
What distinguishes this compound from its analogs is its specific combination of indoline and chromene structures, which confer unique chemical reactivity and potential biological activity.
Q & A
Q. What are the recommended synthetic pathways for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of the indoline and chromene moieties. Key steps include:
- Cyclopentanecarbonyl chloride coupling to the indoline nitrogen under anhydrous conditions (e.g., THF, 0–5°C) .
- Chromene-3-carboxylic acid activation via carbodiimide coupling (e.g., EDCl/HOBt) for amide bond formation with the indoline intermediate .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization from ethanol . Optimization focuses on temperature control to prevent cyclopentane ring decomposition and solvent selection to enhance coupling efficiency .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- NMR : H and C NMR confirm the presence of the indoline NH (δ ~10.5 ppm), cyclopentanecarbonyl carbonyl (δ ~170 ppm), and chromene lactone (δ ~160 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and lactone C=O (~1720 cm) are critical for functional group identification .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and π-stacking interactions, ensuring conformational stability .
Q. What preliminary assays are used to screen its biological activity, and how are false positives mitigated?
- Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates; counter-screening with ATP-competitive inhibitors reduces false positives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with controls for solvent effects (DMSO <0.1%) .
- Solubility : Pre-test in PBS (pH 7.4) to ensure bioavailability; use of surfactants (e.g., Tween-80) if precipitation occurs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?
- Core modifications : Replace cyclopentanecarbonyl with smaller rings (e.g., cyclopropane) to reduce steric hindrance .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) on the chromene ring to enhance electrophilicity and target binding .
- Bioisosteric replacement : Substitute the indoline moiety with benzothiazole to improve metabolic stability .
- Data validation : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding affinities to targets like COX-2 .
Q. What methodologies are employed to resolve contradictory data in its mechanism of action (MOA)?
- Target deconvolution : Combine affinity chromatography (bait: immobilized compound) with mass spectrometry to identify interacting proteins .
- Kinetic assays : Compare IC values under varying ATP concentrations to distinguish between competitive and non-competitive inhibition .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., HDACs) in cell lines to confirm on-target effects .
Q. How are in vivo pharmacokinetic and toxicity profiles evaluated for preclinical development?
- ADME : Intravenous/oral administration in rodent models with LC-MS/MS quantification of plasma/tissue concentrations; calculate AUC and half-life .
- Toxicology : Acute toxicity via LD testing (OECD Guideline 423) and subchronic studies (28-day repeat dosing) with histopathology .
- Metabolite profiling : Use hepatic microsomes to identify phase I/II metabolites; assess CYP450 inhibition potential .
Q. What computational strategies are applied to predict off-target interactions and polypharmacology?
- Pharmacophore modeling : Match compound features (e.g., hydrogen bond donors) to known drug databases (ChEMBL) .
- Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å) to secondary targets like serotonin receptors .
- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify downstream pathways affected by off-target binding .
Methodological Considerations
Q. How can researchers address stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the lactone ring .
- Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., open-chain carboxylic acid) .
Q. What analytical techniques are critical for quantifying impurities in batch synthesis?
- HPLC-DAD : Use C18 columns (ACN/water + 0.1% TFA) to resolve unreacted indoline or chromene precursors .
- LC-HRMS : Detect trace impurities (<0.1%) with accurate mass measurements (error <5 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
